

Spectroscopic Profile of 5-Bromo-1,3benzodioxole: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromo-1,3-benzodioxole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic intermediate, **5-Bromo-1,3-benzodioxole** (CAS No: 2635-13-4). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Overview of 5-Bromo-1,3-benzodioxole

5-Bromo-1,3-benzodioxole, also known as 4-Bromo-1,2-methylenedioxybenzene, is a key building block in the synthesis of a variety of organic compounds. Its molecular formula is $C_7H_5BrO_2$, with a molecular weight of approximately 201.02 g/mol . Accurate spectroscopic characterization is crucial for confirming its identity and purity before its use in subsequent chemical transformations.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Bromo-1,3-benzodioxole**. This data is based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR (Proton NMR) Spectral Data



Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.95	d	1H	Ar-H
~6.84	dd	1H	Ar-H
~6.73	d	1H	Ar-H
~5.97	S	2H	O-CH ₂ -O

¹³C NMR (Carbon NMR) Spectral Data

Solvent: CDCl3 Reference: CDCl3 at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~148.2	Ar-C-O
~147.5	Ar-C-O
~125.0	Ar-CH
~115.0	Ar-C-Br
~112.5	Ar-CH
~109.0	Ar-CH
~101.5	O-CH ₂ -O

IR (Infrared) Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2900	Medium	Aliphatic C-H Stretch
~1600, ~1480	Strong	Aromatic C=C Bending
~1250	Strong	Asymmetric C-O-C Stretch
~1040	Strong	Symmetric C-O-C Stretch
~930	Medium	O-CH ₂ -O Bend
~820	Strong	C-H Out-of-plane Bending
~650	Medium	C-Br Stretch

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
202	~98	[M+2] ⁺ (with ⁸¹ Br)
200	100	[M] ⁺ (with ⁷⁹ Br)
172	Moderate	[M-CO] ⁺
170	Moderate	[M-CO] ⁺
121	Moderate	[M-Br]+
92	High	[M-Br-CO] ⁺
63	Moderate	[C₅H₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **5-Bromo-1,3-benzodioxole** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 2 seconds.
- 13C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small drop of neat liquid **5-Bromo-1,3-benzodioxole** is placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.



- Number of Scans: 16-32.
- A background spectrum is collected prior to the sample spectrum and automatically subtracted.

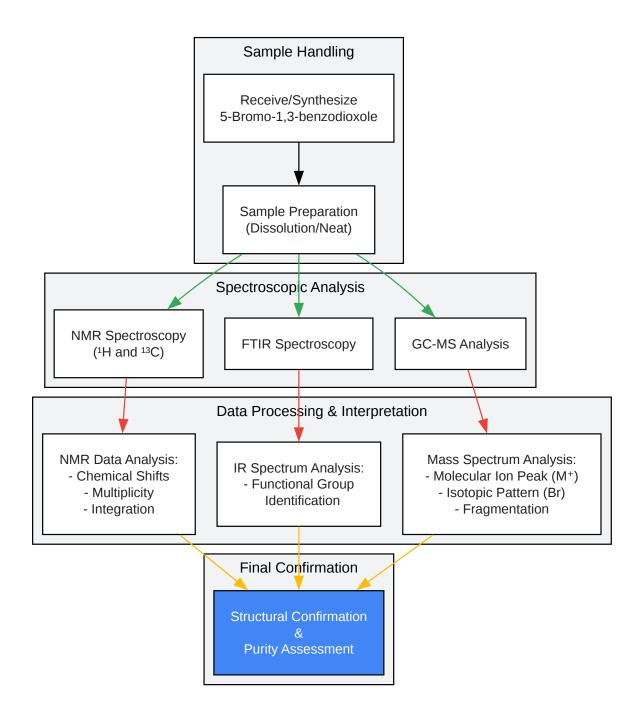
Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically used for volatile compounds like this.
- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate (~1 mg/mL).
- · GC Method:
 - Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Injection Volume: 1 μL.
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-450.
 - Ion Source Temperature: 230°C.
 - Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, including the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), and for key fragmentation patterns.

Workflow Visualization

The logical workflow for the complete spectroscopic characterization of **5-Bromo-1,3-benzodioxole** is depicted below.





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Caption: Workflow for the Spectroscopic Characterization of **5-Bromo-1,3-benzodioxole**.

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